



# **Application Notes and Protocols for Lunacalcipol in Psoriasis Animal Models**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Lunacalcipol |           |
| Cat. No.:            | B1675441     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Lunacalcipol** (CTA018) is a novel Vitamin D analog characterized by a dual mechanism of action: it functions as a potent agonist of the Vitamin D Receptor (VDR) and as an inhibitor of CYP24, the enzyme responsible for catabolizing Vitamin D.[1] This dual action is anticipated to enhance its therapeutic efficacy and safety profile compared to existing Vitamin D therapies for conditions like psoriasis.[1] Preclinical evidence suggests that **Lunacalcipol** inhibits the proliferation of human epidermal keratinocytes and reduces the secretion of pro-inflammatory cytokines, key pathological features of psoriasis.[1]

Psoriasis is a chronic, immune-mediated inflammatory skin disease driven by the interplay between the innate and adaptive immune systems, leading to keratinocyte hyperproliferation. [2] The IL-23/Th17 axis is a central pathogenic pathway in this disease.[3][4] Animal models that recapitulate key aspects of psoriasis are crucial for the preclinical evaluation of new therapeutic agents like **Lunacalcipol**. The most widely used and well-characterized of these are the imiquimod (IMQ)-induced and Interleukin-23 (IL-23)-induced psoriasis-like skin inflammation models in mice.[5][6]

These application notes provide an overview of the use of **Lunacalcipol** in psoriasis animal models, with detailed protocols for inducing psoriasis-like disease and evaluating treatment efficacy. Due to the limited availability of specific preclinical data for **Lunacalcipol**, data from



studies on the well-established Vitamin D analog, calcipotriol, is presented as a representative example to illustrate the expected therapeutic effects and methodologies.

# Mechanism of Action: Vitamin D Receptor Signaling in Psoriasis

**Lunacalcipol**, as a Vitamin D analog, exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor expressed in various skin cells, including keratinocytes and immune cells.[2][7] The binding of **Lunacalcipol** to the VDR initiates a cascade of genomic and non-genomic events that collectively ameliorate psoriatic inflammation.

Key molecular actions include:

- Inhibition of Keratinocyte Proliferation: Activated VDR inhibits the proliferation of keratinocytes, helping to normalize the rapid cell turnover characteristic of psoriatic plaques.
  [2]
- Promotion of Keratinocyte Differentiation: VDR signaling promotes the terminal differentiation of keratinocytes, restoring a healthy epidermal barrier.[2]
- Immunomodulation: **Lunacalcipol** modulates the function of various immune cells involved in psoriasis pathogenesis. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-2, IL-6, and IFN-γ.[2] Furthermore, it directly impacts the IL-23/Th17 axis by reducing the expression of IL-17 and IL-23.[3]
- Inhibition of Pro-inflammatory Mediators: It also suppresses the expression of other inflammatory molecules, including chemokines and antimicrobial peptides that contribute to the inflammatory loop in psoriasis.[8]

The following diagram illustrates the signaling pathway of Vitamin D analogs in the context of psoriasis.





Click to download full resolution via product page

Caption: Vitamin D analog signaling pathway in psoriasis.

## Data Presentation: Efficacy of Calcipotriol in an Imiquimod-Induced Psoriasis Mouse Model

The following tables summarize representative quantitative data on the efficacy of calcipotriol in the imiquimod-induced psoriasis mouse model. This data serves as a proxy for the expected outcomes with **Lunacalcipol**.

Table 1: Effect of Calcipotriol on Macroscopic Psoriasis Scores

| Treatment<br>Group | Erythema<br>Score (Mean ±<br>SD) | Scaling Score<br>(Mean ± SD) | Thickness<br>Score (Mean ±<br>SD) | Total PASI<br>Score (Mean ±<br>SD) |
|--------------------|----------------------------------|------------------------------|-----------------------------------|------------------------------------|
| Vehicle Control    | 3.5 ± 0.5                        | 3.2 ± 0.4                    | $3.8 \pm 0.4$                     | 10.5 ± 1.1                         |
| Calcipotriol       | 2.1 ± 0.6                        | 1.9 ± 0.5                    | 2.3 ± 0.7                         | 6.3 ± 1.5                          |

<sup>\*</sup>Data are hypothetical and aggregated from typical results seen in multiple studies for illustrative purposes.[9][10] Scoring is based on a 0-4 scale for each parameter. \*p < 0.05 compared to Vehicle Control.

Table 2: Effect of Calcipotriol on Histological and Molecular Markers

| Treatment<br>Group | Epidermal<br>Thickness<br>(µm, Mean ±<br>SD) | IL-17A mRNA<br>Expression<br>(Fold Change<br>vs. Naive) | IL-23 mRNA<br>Expression<br>(Fold Change<br>vs. Naive) | TNF-α mRNA<br>Expression<br>(Fold Change<br>vs. Naive) |
|--------------------|----------------------------------------------|---------------------------------------------------------|--------------------------------------------------------|--------------------------------------------------------|
| Vehicle Control    | 85.6 ± 17.5                                  | 15.2 ± 3.1                                              | 12.8 ± 2.5                                             | 10.5 ± 2.1                                             |
| Calcipotriol       | 49.8 ± 14.2                                  | 7.3 ± 1.8                                               | 6.1 ± 1.5                                              | 5.2 ± 1.3                                              |

<sup>\*</sup>Data are representative values synthesized from multiple sources for illustrative purposes.[11] [12][13] \*p < 0.05 compared to Vehicle Control.

## **Experimental Protocols**



The following are detailed protocols for inducing psoriasis-like skin inflammation in mice and assessing the therapeutic efficacy of topical compounds like **Lunacalcipol**.

## Protocol 1: Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation

This model is characterized by a rapid onset of inflammation that is dependent on the IL-23/IL-17 axis.[4]

### Materials:

- 8-12 week old BALB/c or C57BL/6 mice
- Imiquimod 5% cream (e.g., Aldara™)
- Vehicle control cream (e.g., Vaseline™ or a custom base cream)
- Electric shaver
- · Calipers for measuring ear and skin thickness
- Topical formulation of **Lunacalcipol** or vehicle

**Experimental Workflow Diagram:** 





Click to download full resolution via product page

Caption: Experimental workflow for the IMQ-induced psoriasis model.



### Procedure:

- Animal Preparation: Acclimatize mice for at least one week. A day before the experiment begins, shave a 2x3 cm area on the dorsal skin of each mouse.
- Grouping: Randomly divide the mice into treatment groups (e.g., Naive, Vehicle + IMQ, Lunacalcipol + IMQ).
- Baseline Measurements: On Day 0, before any treatment, record the body weight and measure the dorsal skin thickness using calipers.
- Induction and Treatment:
  - Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal area for 6-7 consecutive days.[11]
  - Apply the topical formulation of **Lunacalcipol** or the vehicle control to the respective groups a few hours before the imiquimod application each day.

#### Monitoring:

- Record the body weight of each mouse daily.
- Assess the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI) score. Score erythema, scaling, and thickness independently on a scale of 0-4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score ranges from 0-12.[14]
- Measure the dorsal skin thickness daily with calipers.
- Endpoint and Sample Collection: On the final day of the experiment (e.g., Day 7), perform the final measurements. Euthanize the mice and collect the treated dorsal skin and spleen.
- Ex Vivo Analysis:
  - Histology: Fix a portion of the skin in 10% neutral buffered formalin for paraffin embedding and Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.



- Gene Expression Analysis: Snap-freeze a portion of the skin in liquid nitrogen for subsequent RNA extraction and quantitative PCR (qPCR) to measure the mRNA levels of key cytokines (e.g., IL-17A, IL-23, TNF-α) and other inflammatory markers.
- Spleen Index: Weigh the spleen and calculate the spleen index (spleen weight/body weight) as a measure of systemic inflammation.

# Protocol 2: Interleukin-23 (IL-23)-Induced Psoriasis-Like Skin Inflammation

This model directly utilizes the key cytokine IL-23 to induce a psoriasis-like phenotype, making it particularly useful for studying therapies that target the IL-23/Th17 pathway.

### Materials:

- 8-12 week old C57BL/6 mice
- Recombinant mouse IL-23
- Phosphate-buffered saline (PBS)
- 30-gauge needles and syringes
- Calipers for measuring ear thickness

#### Procedure:

- Animal Preparation and Grouping: Acclimatize mice and divide them into treatment groups.
- Induction:
  - Inject 0.5 µg of recombinant mouse IL-23 in 20 µL of PBS intradermally into the ear pinna every other day for a specified duration (e.g., 14 days).
  - The contralateral ear can be injected with PBS as an internal control.
- Treatment: Administer Lunacalcipol (topically or systemically, depending on the study design) according to the desired treatment regimen (prophylactic or therapeutic).



- Monitoring: Measure ear thickness daily or every other day using calipers.
- Endpoint and Sample Collection: At the end of the experiment, euthanize the mice and collect the ears.
- Ex Vivo Analysis:
  - Histology: Process one ear for H&E staining to measure epidermal thickness.
  - Gene/Protein Analysis: Homogenize the other ear to prepare lysates for qPCR or ELISA to quantify cytokine levels.

## Conclusion

**Lunacalcipol** represents a promising therapeutic candidate for psoriasis with a dual mechanism of action that targets key aspects of the disease's pathophysiology. The use of established psoriasis animal models, such as the imiquimod-induced and IL-23-induced models, is essential for its preclinical evaluation. These models allow for the quantitative assessment of **Lunacalcipol**'s efficacy in reducing skin inflammation, keratinocyte hyperproliferation, and the expression of key pro-inflammatory cytokines. The protocols and data presented here, using calcipotriol as a surrogate, provide a framework for designing and interpreting preclinical studies with **Lunacalcipol** and other novel Vitamin D analogs for the treatment of psoriasis.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Vitamin D and its role in psoriasis: An overview of the dermatologist and nutritionist PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]



- 4. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models of psoriasis for novel drug discovery: a literature update PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Immunomodulatory Mechanisms of Action of Calcitriol in Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Imiquimod Application Durations on Psoriasis-like Lesions and Cytokine Expression in Mice | Biomedical Research and Therapy [bmrat.org]
- 11. Original Research: Different imiquimod creams resulting in differential effects for imiquimod-induced psoriatic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ejh.journals.ekb.eg [ejh.journals.ekb.eg]
- 13. researchgate.net [researchgate.net]
- 14. Review paper Vitamin D and its receptor role and activity in the human body. Anomalies of metabolism and structure associated with psoriasis [termedia.pl]
- To cite this document: BenchChem. [Application Notes and Protocols for Lunacalcipol in Psoriasis Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675441#lunacalcipol-use-in-psoriasis-animal-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com